molecular formula C11H14N4 B1595857 2-tert-butyl-5-phenyl-2H-tetrazole CAS No. 59772-96-2

2-tert-butyl-5-phenyl-2H-tetrazole

Cat. No.: B1595857
CAS No.: 59772-96-2
M. Wt: 202.26 g/mol
InChI Key: BSZQFTLIMOHPIL-UHFFFAOYSA-N
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Description

2-tert-butyl-5-phenyl-2H-tetrazole is a member of the tetrazole family, which is known for its unique chemical properties and applications. Tetrazoles are heterocyclic compounds containing a five-membered ring with four nitrogen atoms. These compounds are often used as bioisosteres for carboxylic acids in medicinal chemistry due to their metabolic stability and ability to mimic the carboxylate group .

Preparation Methods

The synthesis of 2-tert-butyl-5-phenyl-2H-tetrazole typically involves the reaction of nitriles with sodium azide in the presence of a catalyst. One common method is the reaction of 2-tert-butylbenzonitrile with sodium azide and triethylamine hydrochloride in an aromatic solvent . Another method involves the use of acetic acid and tert-butyl alcohol as solvents . These reactions are typically carried out under reflux conditions to ensure complete conversion of the nitrile to the tetrazole.

Chemical Reactions Analysis

2-tert-butyl-5-phenyl-2H-tetrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-tert-butyl-5-phenyl-2H-tetrazole can be compared to other tetrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.

Properties

IUPAC Name

2-tert-butyl-5-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-11(2,3)15-13-10(12-14-15)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZQFTLIMOHPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350037
Record name ST047279
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59772-96-2
Record name ST047279
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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